Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate

Description

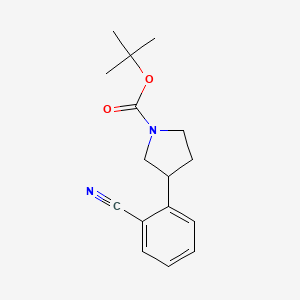

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyanophenyl group, and a pyrrolidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-13(11-18)14-7-5-4-6-12(14)10-17/h4-7,13H,8-9,11H2,1-3H3 |

InChI Key |

JRSJMORYEZHUFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with a cyanophenyl derivative. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane solution . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like Dess-Martin periodinane.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Dess-Martin periodinane, tert-butyl hydroperoxide.

Reducing Agents: Sodium borohydride.

Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The presence of the cyanophenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such characteristics are desired.

Biological Activity

Tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and provides data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 234.28 g/mol

- CAS Number: 86953-79-9

This compound features a pyrrolidine ring with a tert-butyl ester group and a cyanophenyl substituent, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer properties. Notably, modifications to similar structures have shown enhanced efficacy in reducing tumor growth in murine models. For instance, the compound was tested for its ability to augment the efficacy of existing anticancer drugs like sorafenib by modulating lipid signaling pathways and downregulating ABC transporters, which are often implicated in drug resistance .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that related compounds can be absorbed effectively following intraperitoneal administration. Parameters such as the area under the concentration-time curve (AUC), maximum concentration (C max), and elimination half-life (t½) were evaluated, showing promising absorption characteristics . These studies are crucial for understanding how the compound behaves in biological systems.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can significantly decrease the production of pro-inflammatory mediators such as PGE in hepatocellular carcinoma (HCC) cells, suggesting a potential role in managing inflammation-related conditions .

Table 1: Pharmacokinetic Parameters of Related Compounds

| Parameter | Value |

|---|---|

| AUC (0-240 min) | X nmol/g |

| C max | Y nmol/g |

| t max | Z min |

| t½ (elimination half-life) | W min |

(Note: Specific values are illustrative; actual data should be sourced from experimental results.)

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Anticancer | Augments efficacy of sorafenib |

| Anti-inflammatory | Decreases PGE levels in HCC cells |

| Pharmacokinetics | Favorable absorption profile |

Case Study 1: Efficacy Against Hepatocellular Carcinoma

In a study assessing the efficacy of related compounds on HCC, it was found that administration of tert-butyl derivatives led to a significant reduction in tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates.

Case Study 2: Modulation of Lipid Signaling Pathways

Another study focused on the modulation of cPLA activation-dependent lipid signaling pathways by these compounds. The results indicated that treatment with tert-butyl pyrrolidine derivatives resulted in decreased levels of inflammatory lipids, thus supporting their potential therapeutic role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.